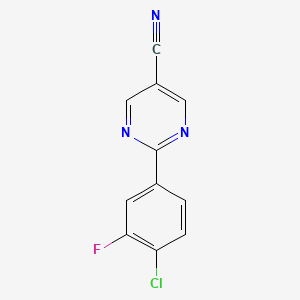

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Description

Properties

Molecular Formula |

C11H5ClFN3 |

|---|---|

Molecular Weight |

233.63 g/mol |

IUPAC Name |

2-(4-chloro-3-fluorophenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H5ClFN3/c12-9-2-1-8(3-10(9)13)11-15-5-7(4-14)6-16-11/h1-3,5-6H |

InChI Key |

PWTSFZQTJVXXGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=N2)C#N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-3-fluoroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of Suzuki coupling reactions, where 4-chloro-3-fluoroaniline is reacted with a pyrimidine boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer and antimicrobial agents

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways . These interactions are often studied using molecular docking and other computational techniques to predict the binding affinity and mode of action.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS: 1349086-32-3)

- Structure: Contains a dihydropyrimidine core with a 6-oxo group, a 4-chlorophenylamino group, and a 3-fluoro-4-methoxyphenyl substituent.

- A methoxy group increases electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.

- Applications: Used in studies targeting adenosine A1 receptors (A1AR), with modifications influencing ligand-receptor residence time (RT) and affinity.

4-Amino-6-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinothiazol-4-yl)methylthio)pyrimidine-5-carbonitrile (LUF6976)

- Structure: Features a benzo[d][1,3]dioxolyl group and a morpholinothiazole-thioether side chain.

- Key Differences :

- Pharmacokinetics : Exhibits a short RT (~1 min) at A1AR, whereas substituent modifications in analogues (e.g., LUF7050) extend RT to 1 h.

Analogues with Trifluoromethyl and Adamantane Groups

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 951753-89-2)

4-({[(1s,3R,4s,5S,7s)-4-Aminoadamantan-1-yl]methyl}amino)-2-[(2-ethoxybenzyl)amino]pyrimidine-5-carbonitrile (42j)

- Structure : Incorporates a rigid adamantane moiety and ethoxybenzyl group.

- Key Differences :

- Synthetic Yield : 62%, indicating moderate efficiency compared to typical pyrimidine syntheses.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties

*LogP estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve the compound’s three-dimensional structure, as demonstrated in analogous pyrimidine derivatives (e.g., bond lengths, angles, and torsion angles) . Complement this with ¹H/¹³C NMR and FTIR to confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and substituent positions. For purity assessment, employ HPLC-MS with reverse-phase columns.

Q. How can experimental design principles optimize the synthesis of this compound?

- Methodological Answer : Apply factorial design (e.g., 2^k or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches, as highlighted in statistical methods for chemical process optimization . For example, test reaction efficiency under varying anhydrous conditions to mitigate hydrolysis of the nitrile group.

Q. What are the critical considerations for handling and storing 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile?

- Methodological Answer : Store the compound in anhydrous, inert environments (e.g., argon-filled desiccators) at –20°C to prevent degradation of the nitrile and halogenated aryl groups. Use gloveboxes for moisture-sensitive steps, and dispose of waste via certified chemical treatment facilities to avoid environmental contamination, as emphasized in safety protocols for halogenated pyrimidines .

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of reaction pathways for this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and energy barriers for key steps like Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Integrate computational predictions with experimental validation, as demonstrated by ICReDD’s approach combining quantum calculations and information science for reaction design . For example, simulate the steric effects of the 4-chloro-3-fluorophenyl group on pyrimidine ring reactivity.

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled variations (e.g., replacing fluorine with other halogens or adjusting substituent positions). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For instance, the substitution of fluorine in 3-(4-fluorophenyl)pyridine derivatives alters π-π stacking interactions, impacting bioactivity .

Q. How do solvent polarity and temperature influence the compound’s stability during catalytic reactions?

- Methodological Answer : Conduct kinetic studies under varied solvent systems (e.g., DMF vs. THF) and temperatures using in situ FTIR or Raman spectroscopy to monitor degradation pathways. Refer to reactor design principles (e.g., continuous-flow systems) to maintain optimal conditions, as outlined in CRDC subclass RDF2050112 . For example, polar aprotic solvents may stabilize intermediates in cross-coupling reactions.

Q. What advanced techniques validate the compound’s electronic properties for materials science applications?

- Methodological Answer : Use cyclic voltammetry (CV) to assess redox behavior and UV-vis-NIR spectroscopy to study charge-transfer interactions. Pair with DFT-calculated HOMO/LUMO energies to correlate electronic structure with observed properties, as seen in studies of fluorinated pyrimidine derivatives .

Tables for Reference

| Key Functional Groups | Analytical Technique | Critical Parameters |

|---|---|---|

| Nitrile (C≡N) | FTIR (2200 cm⁻¹) | Anhydrous conditions |

| Halogenated aryl (Cl, F) | ¹⁹F/³⁵Cl NMR | Solvent deuteration |

| Pyrimidine ring | X-ray diffraction | Crystal lattice packing |

| Computational Parameters | Application Example |

|---|---|

| DFT (B3LYP/6-31G*) | Transition state modeling for Suzuki coupling |

| Molecular dynamics (MD) | Solvent interaction simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.